molecular formula C29H33NO6 B4945984 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4945984
M. Wt: 491.6 g/mol
InChI Key: ZSKUHFFNZVCOLK-UHFFFAOYSA-N
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Description

This polyhydroquinoline derivative features a hexahydroquinoline core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a phenoxyethyl ester at the 3-carboxylate.

Properties

IUPAC Name

2-phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-18-25(28(32)36-14-13-35-19-9-7-6-8-10-19)26(21-15-20(33-4)11-12-24(21)34-5)27-22(30-18)16-29(2,3)17-23(27)31/h6-12,15,26,30H,13-14,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKUHFFNZVCOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of phenoxyethyl bromide, 2,5-dimethoxybenzaldehyde, and a suitable amine in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
Substituent at 4-Position Ester Group Key Biological Activity Pharmacological Notes References
2,5-Dimethoxyphenyl Phenoxyethyl Not reported Hypothesized anti-inflammatory potential based on methoxy groups Target Compound
2-Chlorophenyl Ethyl Antimicrobial (vs. P. aeruginosa) Low effective dosage (5 µg/mL)
4-Fluorophenyl Ethyl Research applications (unspecified) High purity (>98%) available commercially
3-Hydroxyphenyl Ethyl Not specified Crystallographic data available
3,4-Dimethoxyphenyl Ethyl Not reported Used in structure-activity relationship studies

Impact of Substituents

  • Electron-Withdrawing Groups (e.g., Cl) : The 2-chlorophenyl analog exhibits potent antimicrobial activity, likely due to enhanced membrane penetration and interaction with bacterial targets .
  • Electron-Donating Groups (e.g., OCH₃) : Methoxy groups in the target compound may improve antioxidant or anti-inflammatory effects by stabilizing radical intermediates .

Q & A

Q. What are the common synthetic routes for synthesizing 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes (e.g., 2,5-dimethoxybenzaldehyde) with amines to form imine intermediates, followed by cyclization with cyclohexanone derivatives. Acid catalysts (e.g., p-toluenesulfonic acid) are critical for efficient cyclization. Reaction conditions, such as temperature control (60–80°C) and solvent selection (e.g., ethanol or toluene), significantly impact yield. Post-synthesis purification via column chromatography ensures purity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy (1H/13C): Confirms proton environments (e.g., methyl groups at 1.2–1.5 ppm) and carbon backbone.
  • IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, ether linkages at ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., 447.5 g/mol) and fragmentation patterns.
  • X-ray Crystallography: Resolves bond lengths/angles (e.g., hexahydroquinoline core geometry) .

Q. What physicochemical properties influence solubility and formulation in preclinical studies?

Methodological Answer:

  • LogP Values: Hydrophobicity (e.g., XlogP ~4.1) derived from alkyl/aryl substituents necessitates co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
  • Polar Groups: The ester and hydroxyl moieties enable liposomal encapsulation to enhance bioavailability. Stability studies (HPLC-MS) under varying pH/temperature guide storage protocols .

Advanced Research Questions

Q. How can synthesis yield be optimized when scaling from milligram to gram quantities?

Methodological Answer:

  • Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., DMF) to improve reagent solubility.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Process Monitoring: Use inline FTIR or TLC to track reaction progress. Pilot-scale reactors with controlled stirring/aeration minimize side products .

Q. What strategies resolve contradictions in reported biological activities of hexahydroquinoline derivatives?

Methodological Answer:

  • Standardized Assays: Replicate studies using consistent cell lines (e.g., RAW 264.7 for anti-inflammatory activity) and concentrations (IC50 comparisons).
  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., methoxy vs. chloro groups) to isolate pharmacophores. For example, 3-hydroxyphenyl analogs show enhanced enzyme inhibition (COX-2) compared to dichlorophenyl variants .

Q. How can molecular docking predict interactions with enzyme targets like cyclooxygenase (COX-2)?

Methodological Answer:

  • Software Tools: AutoDock Vina or Schrödinger Suite models binding poses using crystallographic COX-2 structures (PDB: 5KIR).
  • Validation: Mutagenesis (e.g., COX-2 His90Ala) confirms predicted hydrogen bonds. Free energy calculations (MM-PBSA) correlate with in vitro IC50 values .

Q. What analytical methods assess stability and degradation under accelerated storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-MS Analysis: Track degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Kinetic Modeling: Determine shelf life using Arrhenius equations. Stability-indicating methods must resolve >95% purity .

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